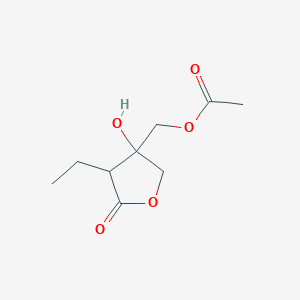

(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate

Description

(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate is a tetrahydrofuran derivative characterized by a hydroxyl group at position 3, an ethyl group at position 4, a ketone at position 5, and a methyl acetate moiety at the 3-position. Its structural complexity arises from the interplay of functional groups, which influence its reactivity, solubility, and biological activity. Structural determination of such compounds often relies on crystallographic tools like SHELXL and software suites such as WinGX .

Properties

Molecular Formula |

C9H14O5 |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

(4-ethyl-3-hydroxy-5-oxooxolan-3-yl)methyl acetate |

InChI |

InChI=1S/C9H14O5/c1-3-7-8(11)14-5-9(7,12)4-13-6(2)10/h7,12H,3-5H2,1-2H3 |

InChI Key |

IVNVBBIKIIUXTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)OCC1(COC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. For example, acetic acid can react with an alcohol under acidic conditions to form the ester . Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient than conventional methods .

Industrial Production Methods

Industrial production of esters like (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate often involves catalytic processes. For instance, the use of sulfuric acid as a catalyst in a batch reactor can optimize the production of methyl acetate . Additionally, the use of supported copper catalysts has been explored for the hydrogenation of methyl acetate to ethanol .

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Reduction: Esters can be reduced to form alcohols or aldehydes depending on the reducing agent used.

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are required.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Transesterification: Catalysts such as acids or bases are used to facilitate the reaction.

Major Products

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohols or aldehydes.

Transesterification: Different esters.

Scientific Research Applications

(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogs: 5-hexyloxolan-3-yl acetate (FDB016442) and (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate (T3D2758) .

Key Differences in Physicochemical Properties

- Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyl and ketone groups enhance hydrophilicity, favoring aqueous solubility. In contrast, FDB016442’s hexyl chain increases lipophilicity, making it more suitable for non-polar environments .

Research Findings and Data

Crystallographic Insights

Structural data for these compounds are often resolved using SHELXL , which refines small-molecule geometries with high precision. For example:

Stability and Degradation

- The target compound’s ketone group may render it prone to oxidation under acidic conditions, whereas T3D2758’s acetate ester could hydrolyze in basic environments .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.